4Sc-203

Description

Multikinase Inhibitor this compound is a multikinase inhibitor with potential antineoplastic activity. Multikinase inhibitor this compound selectively inhibits FMS-related tyrosine kinase 3 (FLT3/STK1), FLT3 mutated forms, and vascular endothelial growth factor receptors (VEGFRs). This may result in the inhibition of angiogenesis and cell proliferation in tumor cells in which these kinases are upregulated. FLT3 (FLK2), a class III tyrosine kinase receptor, is overexpressed or mutated in most B lineage and acute myeloid leukemias (AML). VEGFRs, tyrosine kinase receptors, are overexpressed in a variety of tumor cell types and play key roles in angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

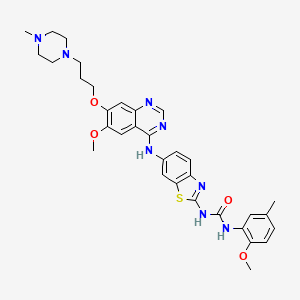

1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O4S/c1-21-6-9-27(43-3)26(16-21)37-32(42)39-33-38-24-8-7-22(17-30(24)46-33)36-31-23-18-28(44-4)29(19-25(23)34-20-35-31)45-15-5-10-41-13-11-40(2)12-14-41/h6-9,16-20H,5,10-15H2,1-4H3,(H,34,35,36)(H2,37,38,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFACRSJGNJHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895533-09-2 | |

| Record name | 4SC-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895533092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4SC-203 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4SC-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFG3GJ6251 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4Sc-203: A Preclinical Data Summary and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4Sc-203 is an orally available, small molecule multi-kinase inhibitor with primary activity against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Developed by 4SC AG, this compound has been investigated for its potential as an anti-cancer agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML), where FLT3 mutations are a common driver of the disease. This technical guide provides a summary of the available preclinical data on this compound, including its mechanism of action, and details the typical experimental protocols used to evaluate such a compound.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of two key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

FLT3 Inhibition

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic blasts. This compound is designed to inhibit both wild-type and mutated forms of FLT3, thereby blocking downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are critical for the survival of AML cells.

VEGFR Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, and they achieve this by secreting VEGF to stimulate the proliferation and migration of endothelial cells. By inhibiting VEGFRs, this compound can disrupt the tumor's blood supply, leading to starvation of cancer cells and inhibition of tumor growth. This anti-angiogenic activity is relevant for both solid tumors and hematological malignancies.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

4Sc-203 and Angiogenesis Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4Sc-203 is a multi-target small molecule kinase inhibitor that has demonstrated selectivity for Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[1] While the compound has completed a Phase I clinical trial in healthy volunteers establishing its safety and tolerability, detailed quantitative preclinical and clinical data on its specific anti-angiogenic efficacy are not extensively available in the public domain. This guide provides a comprehensive overview of the known information on this compound in the context of angiogenesis inhibition, including its mechanism of action as a VEGFR inhibitor. Furthermore, it outlines the standard experimental protocols and signaling pathways relevant to the evaluation of such compounds, offering a framework for understanding its potential role in anti-angiogenic therapy.

Introduction to this compound

This compound is a novel, intravenously administered small molecule that functions as a multi-target kinase inhibitor. Its primary targets include FMS-like tyrosine kinase 3 (FLT3) and its mutated forms, as well as VEGFRs.[1] The inhibition of VEGFRs positions this compound as a potential anti-angiogenic agent for the treatment of solid tumors where angiogenesis is a critical component of tumor progression. The compound was co-developed by 4SC AG and ProQinase GmbH.

A first-in-man Phase I clinical trial involving healthy volunteers has been successfully completed. The study demonstrated that this compound is safe and well-tolerated at the tested dose levels.[1]

The Role of VEGFR in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their expansion. The Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs) are the primary regulators of this process.

The binding of VEGF ligands to VEGFRs on the surface of endothelial cells initiates a cascade of downstream signaling events. This leads to endothelial cell proliferation, migration, and differentiation, ultimately resulting in the formation of new blood vessels that supply the tumor. Therefore, inhibiting the VEGF/VEGFR signaling pathway is a well-established and effective strategy in cancer therapy.

Mechanism of Action of this compound in Angiogenesis Inhibition

As a VEGFR inhibitor, this compound is presumed to exert its anti-angiogenic effects by blocking the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that lead to angiogenesis.

Visualizing the VEGF Signaling Pathway

The following diagram illustrates the generalized VEGF signaling pathway, which is the target of this compound.

Caption: Generalized VEGF signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Anti-Angiogenic Activity

Specific quantitative data, such as IC50 values for VEGFR inhibition or in vivo tumor growth inhibition percentages directly attributed to the anti-angiogenic effects of this compound, are not publicly available at this time. The table below is a template that would typically be used to present such data.

| Assay Type | Target/Model | Metric | This compound Value | Reference Compound Value |

| Kinase Assay | VEGFR-1 | IC50 | Data not available | e.g., Sunitinib |

| Kinase Assay | VEGFR-2 | IC50 | Data not available | e.g., Sunitinib |

| Kinase Assay | VEGFR-3 | IC50 | Data not available | e.g., Sunitinib |

| Cell Proliferation | HUVEC | GI50 | Data not available | e.g., Sorafenib |

| Tube Formation | HUVEC on Matrigel | % Inhibition | Data not available | e.g., Bevacizumab |

| In vivo Model | Xenograft (e.g., A549) | % TGI | Data not available | e.g., Paclitaxel |

| In vivo Model | Xenograft (e.g., A549) | MVD Reduction | Data not available | e.g., Endostatin |

HUVEC: Human Umbilical Vein Endothelial Cells; TGI: Tumor Growth Inhibition; MVD: Microvessel Density.

Experimental Protocols for Assessing Anti-Angiogenic Activity

While specific protocols for this compound are not published, the following are standard methodologies used to evaluate the anti-angiogenic properties of kinase inhibitors.

In Vitro Assays

-

VEGFR Kinase Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of the compound on VEGFR kinase activity.

-

Methodology: Recombinant human VEGFR kinase is incubated with a specific substrate and ATP in the presence of varying concentrations of the test compound. The phosphorylation of the substrate is measured, typically using an ELISA-based method or radiometric assay, to calculate the IC50 value.

-

-

Endothelial Cell Proliferation Assay:

-

Objective: To assess the effect of the compound on the growth of endothelial cells.

-

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and treated with different concentrations of the test compound in the presence of a pro-angiogenic stimulus like VEGF. After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT or CellTiter-Glo®.

-

-

Endothelial Cell Tube Formation Assay:

-

Objective: To evaluate the compound's ability to inhibit the differentiation of endothelial cells into capillary-like structures.

-

Methodology: HUVECs are seeded on a layer of Matrigel (a basement membrane extract) and treated with the test compound. After incubation (e.g., 6-18 hours), the formation of tube-like networks is observed and quantified by measuring parameters like total tube length or number of branch points using microscopy and image analysis software.

-

In Vivo Assays

-

Matrigel Plug Assay:

-

Objective: To assess the inhibition of neovascularization in a living organism.

-

Methodology: Matrigel mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound is injected subcutaneously into mice. After a period of time (e.g., 7-14 days), the Matrigel plugs are excised, and the extent of blood vessel infiltration is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers like CD31.

-

-

Tumor Xenograft Model:

-

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of the compound in a tumor-bearing animal model.

-

Methodology: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, animals are treated with the test compound. Tumor growth is monitored over time. At the end of the study, tumors are excised, and microvessel density (MVD) is assessed by immunohistochemistry for endothelial markers.

-

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of an anti-angiogenic compound.

Caption: A standard workflow for preclinical assessment of anti-angiogenic compounds.

Conclusion and Future Directions

This compound is a promising multi-target kinase inhibitor with demonstrated selectivity for VEGFRs, suggesting its potential as an anti-angiogenic therapeutic agent. While the successful completion of a Phase I trial has established its safety profile in healthy volunteers, a comprehensive understanding of its anti-angiogenic efficacy will require the public dissemination of detailed preclinical and further clinical data. Future research should focus on elucidating the specific inhibitory profile of this compound against different VEGFR isoforms and its impact on downstream signaling pathways in endothelial cells. Furthermore, in vivo studies in relevant tumor models are necessary to fully characterize its anti-tumor and anti-angiogenic potential. As more data becomes available, a clearer picture of this compound's role in the landscape of angiogenesis inhibitors will emerge.

References

In-Depth Technical Guide: 4Sc-203, a Dual Inhibitor of FLT3 and VEGFR Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

4Sc-203 is a potent, small molecule, multi-kinase inhibitor with significant potential in oncology, primarily through its targeted inhibition of FMS-related tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs). This dual-targeting mechanism uniquely positions this compound to combat cancer through both direct anti-proliferative effects on hematological malignancies and anti-angiogenic activity against solid tumors. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, preclinical efficacy, and clinical development of this compound, intended to serve as a resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure is key to its specific kinase inhibitory activity.

Chemical Name (IUPAC): 1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea

2D Chemical Structure:

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C33H38N8O4S | PubChem[1] |

| Molecular Weight | 642.79 g/mol | PubChem[1] |

| CAS Number | 895533-09-2 | PubChem[1] |

| Appearance | Not specified in available literature | - |

| Solubility | Soluble in DMSO | Selleck Chemicals |

| LogP (calculated) | 5.97 | ChEMBL |

| Polar Surface Area | 126.0 Ų | ChEMBL |

| #H-Bond Donors | 3 | ChEMBL |

| #H-Bond Acceptors | 11 | ChEMBL |

Mechanism of Action

This compound functions as a multikinase inhibitor, primarily targeting FLT3 and VEGFRs, which are key players in cancer cell proliferation, survival, and angiogenesis.[2][3]

Inhibition of FLT3 Signaling

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML).[4] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, promoting uncontrolled cell growth and survival.[5][6]

This compound has demonstrated a strong selectivity profile against both wild-type FLT3 and its mutated forms.[4] By inhibiting the kinase activity of FLT3, this compound effectively blocks these downstream signaling cascades, leading to the induction of apoptosis in AML cells.

Caption: this compound inhibits the FLT3 signaling pathway.

Inhibition of VEGFR Signaling

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels.[4] Tumors require a dedicated blood supply to grow and metastasize, a process driven by growth factors like VEGF. By binding to VEGFRs on the surface of endothelial cells, VEGF stimulates signaling pathways that lead to endothelial cell proliferation, migration, and survival.[7]

This compound has shown selectivity against VEGFRs.[4] By inhibiting VEGFR signaling, this compound can disrupt the formation of new blood vessels within tumors, thereby limiting their growth and potential for metastasis. The key downstream pathways affected include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.

Caption: this compound inhibits the VEGFR signaling pathway.

Preclinical and Clinical Data

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent anti-cancer activity of this compound. In vitro and in vivo studies have confirmed its strong selectivity for FLT3 and its mutants, as well as for VEGFRs.[4] The compound is being further evaluated in preclinical models to explore its potential across various cancer indications, including solid tumors.[4]

Clinical Trials

This compound has been investigated in a First-in-Man Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[4]

Phase I Study in Healthy Volunteers:

-

Design: Randomized, double-blind, placebo-controlled, dose-escalation study.[4]

-

Participants: 60 healthy male volunteers, aged 20 to 46 years.[4]

-

Dosing: Ascending single intravenous doses ranging from 0.041 to 2.5 mg/kg.[4]

-

Safety and Tolerability: this compound was found to be safe and well-tolerated. Adverse events were generally mild, with no serious adverse events reported. No dose-dependent increase in adverse events or target organ toxicity was observed.[4]

-

Pharmacokinetics: The pharmacokinetics of this compound showed an expected dose-dependent increase in exposure, providing a solid foundation for further clinical development.[4]

This compound has also been studied in trials for the treatment of Acute Myeloid Leukemia.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for key assays relevant to the evaluation of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a specific kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., FLT3, VEGFR), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound) in an appropriate assay buffer.

-

Compound Dispensing: Serially dilute this compound and dispense into a multi-well microplate.

-

Kinase Addition: Add the kinase solution to each well containing the compound and incubate briefly.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture at a constant temperature for a specified duration.

-

Reaction Termination: Stop the reaction, often by adding a solution that chelates Mg2+ (essential for kinase activity) or denatures the enzyme.

-

Signal Detection: Measure the amount of phosphorylated substrate or consumed ATP using a suitable detection method (e.g., luminescence for ADP-Glo assays, fluorescence for LanthaScreen assays, or radioactivity for assays using radiolabeled ATP).[3][8]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (General Protocol)

This protocol describes a common method to assess the anti-proliferative effects of a compound on cancer cell lines.

Caption: General workflow for a cell-based proliferation assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MV4-11 or MOLM-13 for FLT3-ITD positive AML) in a 96-well plate at a predetermined density.

-

Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the treated cells for a period that allows for multiple cell divisions (typically 48-72 hours).

-

Viability Assessment: Add a reagent that measures cell viability. Common methods include:

-

MTT/MTS assays: These colorimetric assays measure the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

-

-

Signal Measurement: After a short incubation with the viability reagent, measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the data to untreated control cells and plot cell viability against the compound concentration to calculate the IC50 value.

In Vivo Xenograft Tumor Model (General Protocol)

This protocol outlines the general steps for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Caption: General workflow for an in vivo xenograft tumor model study.

Methodology:

-

Cell Implantation: Implant human cancer cells (e.g., from a cell line or a patient-derived xenograft) into immunocompromised mice (e.g., NOD/SCID or NSG mice).[9][10] The implantation can be subcutaneous or orthotopic.

-

Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size, monitoring their volume with caliper measurements.

-

Randomization and Treatment: Randomize the tumor-bearing mice into different treatment groups, including a vehicle control group and one or more groups receiving this compound at different doses and schedules.

-

Efficacy Assessment: Monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study. The primary endpoint is often tumor growth inhibition.

-

Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected to analyze biomarkers of drug activity (e.g., phosphorylation status of FLT3 or VEGFR downstream targets).

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting key pathways in cancer progression. Its dual inhibition of FLT3 and VEGFR provides a strong rationale for its development in both hematological malignancies and solid tumors. The favorable safety and pharmacokinetic profile observed in early clinical studies supports its continued investigation. This technical guide summarizes the current knowledge on this compound, providing a valuable resource for the scientific community to further explore and potentially advance this compound in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 4SC Announces First-in-Man Phase I Results for this compound | Technology Networks [technologynetworks.com]

- 5. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. journal.waocp.org [journal.waocp.org]

4SC-203: A Technical Overview of Kinase Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4SC-203 is an investigational small molecule, multi-kinase inhibitor that has been evaluated in early-stage clinical development.[1][2] This technical guide provides a comprehensive overview of the publicly available data on the kinase selectivity of this compound, its mechanism of action, and the experimental methodologies relevant to its preclinical characterization. The information is intended to provide a detailed understanding of the compound's core biological activities for researchers and professionals in the field of drug development.

Kinase Selectivity Profile of this compound

While a comprehensive, quantitative kinase selectivity panel with IC50 values against a broad range of kinases is not publicly available, preclinical data indicates that this compound possesses a unique selectivity profile, potently inhibiting several key kinases implicated in cancer progression. The compound was co-developed with ProQinase GmbH, a company specializing in kinase inhibitor profiling.[2]

The primary targets of this compound have been identified as FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3] Additionally, inhibitory activity has been reported against other kinases, including ALK, AXL, FAK, and TRK receptors.[4]

The table below summarizes the known kinase targets of this compound. It is important to note that specific IC50 values from broad panel screens are not publicly disclosed.

| Target Kinase Family | Specific Kinases | Role in Cancer |

| Class III Receptor Tyrosine Kinases | FLT3 (wild-type and mutated forms) | Proliferation and survival of leukemia cells, particularly in Acute Myeloid Leukemia (AML). |

| VEGF Receptors | VEGFRs | Angiogenesis (formation of new blood vessels) which is crucial for tumor growth and metastasis. |

| Anaplastic Lymphoma Kinase | ALK | Oncogenic driver in various cancers, including non-small cell lung cancer. |

| TAM Family | AXL | Tumor growth, metastasis, and drug resistance. |

| Focal Adhesion Kinase | FAK | Cell adhesion, migration, and survival. |

| Tropomyosin Receptor Kinases | TRK Receptors | Neuronal cell function and oncogenic fusions in various cancers. |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting key signaling pathways that are crucial for the growth and survival of cancer cells and the development of a tumor-supportive microenvironment.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells. In certain hematological malignancies, such as Acute Myeloid Leukemia (AML), FLT3 is often mutated, leading to constitutive activation of its downstream signaling pathways and promoting uncontrolled cell proliferation and survival. This compound's inhibition of both wild-type and mutated forms of FLT3 makes it a targeted therapeutic strategy for these cancers.

Below is a diagram illustrating the FLT3 signaling pathway and the point of inhibition by this compound.

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the process of forming new blood vessels from pre-existing ones. Tumors require a dedicated blood supply to grow and metastasize, and they achieve this by secreting VEGF, which activates VEGFRs on endothelial cells. By inhibiting VEGFRs, this compound can disrupt the tumor's blood supply, leading to a reduction in tumor growth and metastasis.

The following diagram depicts the VEGFR signaling pathway and the inhibitory action of this compound.

Caption: VEGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed, specific experimental protocols for the kinase selectivity profiling of this compound are not publicly available. However, a standard methodology for determining the in vitro kinase inhibitory activity of a compound is the radiometric kinase assay. The following is a representative protocol for such an assay.

Representative In Vitro Radiometric Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of protein kinases.

Materials:

-

Recombinant human kinases

-

Specific peptide substrates for each kinase

-

[γ-³³P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

-

Test compound (this compound) serially diluted in DMSO

-

ATP solution

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Workflow Diagram:

Caption: General workflow for a radiometric kinase assay.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with serial dilutions performed to cover a wide range of concentrations (e.g., from 100 µM to 0.1 nM).

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the specific recombinant kinase, and its corresponding peptide substrate.

-

Compound Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically at or near the Km value for each specific kinase.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined amount of time (e.g., 30-60 minutes).

-

Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated peptide substrate.

-

Washing: Wash the filter plate multiple times with the wash buffer to remove any unincorporated [γ-³³P]ATP.

-

Detection: After drying the plate, add scintillation fluid to each well and measure the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) is used to calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion

This compound is a multi-kinase inhibitor with a described selectivity profile against key kinases involved in cancer cell proliferation, survival, and angiogenesis, most notably FLT3 and VEGFRs. While detailed quantitative data from broad kinase screening is not publicly available, the identified primary targets suggest a mechanism of action that could be beneficial in specific cancer types, such as AML. The methodologies for characterizing such inhibitors are well-established, with radiometric kinase assays being a standard for determining in vitro potency and selectivity. Further public disclosure of preclinical and clinical data will be necessary to fully elucidate the complete kinase selectivity profile and therapeutic potential of this compound.

References

- 1. 4SC Announces First-in-Man Phase I Results for this compound | Technology Networks [technologynetworks.com]

- 2. 4SC Announces Start of Dosing in First-in-Man Phase I Study with this compound | Technology Networks [technologynetworks.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

4Sc-203 Signaling Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the signaling pathway modulation by 4Sc-203, a multi-kinase inhibitor with therapeutic potential in oncology, particularly for Acute Myeloid Leukemia (AML). This compound primarily exerts its effects through the potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs). This document details the downstream signaling cascades affected by this compound, presents available quantitative data on its inhibitory activity and pharmacokinetics, and provides detailed experimental protocols for key assays relevant to its investigation. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its mechanism of action.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant activity against key kinases implicated in cancer cell proliferation, survival, and angiogenesis. Its dual targeting of FLT3 and VEGFRs makes it a promising candidate for cancers driven by these pathways, such as AML, which frequently harbors activating mutations in FLT3.[1][2] Understanding the intricate details of how this compound modulates these signaling networks is crucial for its continued development and clinical application.

Core Signaling Pathways Modulated by this compound

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells and progenitors. In a significant subset of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD), leading to uncontrolled cell proliferation and survival. This compound is a potent inhibitor of both wild-type and mutated FLT3.[1][2]

Upon inhibition of FLT3 by this compound, the following downstream signaling pathways are attenuated:

-

Ras/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation. Inhibition of FLT3 by this compound prevents the activation of Ras, which in turn blocks the phosphorylation cascade of MEK and ERK, leading to cell cycle arrest.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. By inhibiting FLT3, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt. This leads to the de-repression of pro-apoptotic proteins and a decrease in cell survival.

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is often constitutively activated in FLT3-mutated AML and promotes leukemic cell survival and proliferation. This compound effectively blocks the phosphorylation and activation of STAT5.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. This compound targets and inhibits VEGFRs, thereby impeding the angiogenic process.[1][2]

The primary downstream effects of VEGFR inhibition by this compound include:

-

Inhibition of Endothelial Cell Proliferation and Migration: VEGFR activation is critical for the proliferation and migration of endothelial cells, the primary components of blood vessels. By blocking this signaling, this compound prevents the expansion and movement of these cells.

-

Disruption of Tube Formation: A crucial step in angiogenesis is the organization of endothelial cells into tube-like structures that will form new blood vessels. This compound's inhibition of VEGFR signaling disrupts this process.

Quantitative Data

Kinase Inhibition Profile

| Target Kinase | Reported Activity |

| FLT3 (Wild-Type) | Potent Inhibition |

| FLT3 (Mutants) | Potent Inhibition |

| VEGFRs | Potent Inhibition |

Further quantitative analysis is required to establish a detailed kinase selectivity profile.

Pharmacokinetic Parameters (Phase I Clinical Trial)

A Phase I, first-in-man, randomized, double-blind, placebo-controlled, single dose escalation study was conducted in 60 healthy male volunteers.[2]

| Parameter | Value |

| Study Population | 60 healthy male volunteers |

| Age Range | 20 to 46 years |

| Dose Range | 0.041 to 2.5 mg/kg (intravenous) |

| Safety | Well tolerated |

| Adverse Events | Mild to moderate, non-dose-dependent |

| Pharmacokinetics | Expected dose-dependent increase |

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase (e.g., FLT3).

Objective: To determine the IC50 value of this compound for a specific kinase.

Materials:

-

Recombinant human kinase (e.g., FLT3)

-

Kinase substrate (e.g., a generic peptide substrate or a specific substrate like myelin basic protein)

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the kinase substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper or a membrane.

-

Wash the paper/membrane extensively to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

Western Blot Analysis for FLT3 Downstream Signaling

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the FLT3 signaling pathway in AML cells.

Objective: To assess the inhibition of FLT3, STAT5, and ERK phosphorylation by this compound in FLT3-ITD positive AML cells (e.g., MV4-11).

Materials:

-

MV4-11 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed MV4-11 cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

HUVEC Tube Formation Assay

This protocol describes how to evaluate the anti-angiogenic effect of this compound by assessing its ability to inhibit the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Objective: To determine the effect of this compound on in vitro angiogenesis.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

96-well plates

-

This compound (dissolved in DMSO)

-

Calcein AM (for visualization)

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or DMSO (vehicle control).

-

Seed the HUVECs onto the solidified Matrigel.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize the tube formation using a microscope. For quantitative analysis, the cells can be stained with Calcein AM and the total tube length and number of branch points can be measured using imaging software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis by this compound in AML cells.

Objective: To measure the percentage of apoptotic and necrotic cells in an AML cell line (e.g., MV4-11) following treatment with this compound.

Materials:

-

AML cell line (e.g., MV4-11)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed AML cells in a culture plate.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Conclusion

This compound is a promising multi-kinase inhibitor that effectively targets the FLT3 and VEGFR signaling pathways, which are critical drivers of AML and other cancers. Its ability to induce apoptosis in cancer cells and inhibit angiogenesis provides a strong rationale for its clinical development. The experimental protocols detailed in this guide offer a framework for further investigation into the precise molecular mechanisms and therapeutic potential of this compound. Further studies are warranted to establish a comprehensive kinase inhibition profile and to elucidate the full spectrum of its downstream effects.

References

Methodological & Application

Application Notes and Protocols for 4Sc-203 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of 4Sc-203, a multi-kinase inhibitor. This compound targets FMS-like tyrosine kinase 3 (FLT3), including mutated forms, and vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis and tumor cell proliferation.[1][2] It has been investigated in clinical trials for conditions such as Acute Myeloid Leukemia (AML).[3]

Key Signaling Pathways of this compound

This compound primarily exerts its effects by inhibiting key kinases involved in cancer progression. The diagram below illustrates the signaling pathways targeted by this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of this compound against its target kinases, FLT3 and VEGFR.

Experimental Workflow

Methodology

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human FLT3 or VEGFR2 kinase to the desired concentration in kinase buffer.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Prepare a solution of a suitable substrate (e.g., a poly-Glu,Tyr peptide) and ATP in kinase buffer.

-

-

Assay Procedure :

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the diluted kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the substrate and ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 25 µL of a stop solution containing EDTA.

-

-

Signal Detection :

-

The kinase activity can be quantified using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis :

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

| Target Kinase | IC50 (nM) |

| FLT3 | 5.2 |

| VEGFR2 | 12.8 |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.

Protocol 2: Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on a relevant cancer cell line, such as MV4-11 (human B-myelomonocytic leukemia), which harbors an FLT3 internal tandem duplication (ITD) mutation.

Experimental Workflow

Methodology

-

Cell Culture :

-

Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure :

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Allow the cells to attach and resume growth for 24 hours.

-

Prepare a serial dilution of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

-

Viability Measurement :

-

Cell viability can be assessed using a colorimetric assay such as the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega).

-

For an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with 150 µL of DMSO and read the absorbance at 570 nm.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percent viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

Data Presentation

| Cell Line | GI50 (nM) |

| MV4-11 | 25.6 |

Note: The GI50 value is representative and can be influenced by the specific cell line and assay conditions.

References

Application Notes and Protocols for 4Sc-203 (Domatinostat) in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

4Sc-203, also known as Domatinostat (formerly 4SC-202), is a potent and orally bioavailable small molecule inhibitor of class I histone deacetylases (HDACs) 1, 2, and 3, and Lysine-specific demethylase 1 (LSD1).[1] Its mechanism of action involves epigenetic modulation, leading to the alteration of gene expression, which in turn affects cancer cell proliferation, differentiation, and the tumor immune microenvironment.[2] Preclinical studies have demonstrated its efficacy in various cancer models, both as a monotherapy and in combination with other anti-cancer agents, including chemotherapy and immunotherapy.[3][4] These application notes provide detailed protocols for the administration of Domatinostat in common preclinical animal models.

Mechanism of Action

Domatinostat exerts its anti-tumor effects through a dual mechanism, inhibiting both class I HDACs and LSD1. This leads to the hyperacetylation of histones and other proteins, altering chromatin structure and gene transcription.[2] Two key signaling pathways have been identified as being significantly modulated by Domatinostat in preclinical cancer models: the FOXM1-Survivin Axis and the Hedgehog-GLI Signaling Pathway .

By inhibiting class I HDACs, Domatinostat leads to the downregulation of the oncogenic transcription factor FOXM1.[3] This, in turn, reduces the expression of its downstream target, the anti-apoptotic protein Survivin (BIRC5), ultimately promoting cancer cell apoptosis.[5][6]

Furthermore, Domatinostat has been shown to inhibit the Hedgehog-GLI signaling pathway, a critical driver in several cancers, by preventing the activation of the GLI transcription factors downstream of Smoothened (SMO).[7] This inhibition occurs even in models resistant to SMO inhibitors.[7]

Experimental Protocols

The following protocols are based on published preclinical studies and provide a guide for the administration of Domatinostat in various animal models.

Protocol 1: Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

-

Animal Model: Athymic Nude Mice (nu/nu).

-

Tumor Cell Line: PANC-1 or PANC-28 human pancreatic cancer cells.[8]

-

Cell Implantation: Subcutaneously inject 1 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

-

Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

-

Domatinostat Formulation: Resuspend Domatinostat in a 2% Methocel solution for oral administration.[3]

-

Dosing and Administration:

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

Protocol 2: Syngeneic Colorectal Cancer Model

-

Animal Model: BALB/c mice.[4]

-

Tumor Cell Line: CT26 murine colorectal carcinoma cells.[4]

-

Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the right flank of each mouse.[4]

-

Treatment Initiation: Start treatment when tumors are established.

-

Domatinostat Formulation: Prepare for oral administration (vehicle details may vary, refer to specific publications).

-

Dosing and Administration:

-

Monotherapy and Combination Therapy (with anti-PD-1/PD-L1): The specific dose for this model in the cited study was not detailed in the abstract, but a common dose in other models is 20 mg/kg orally.[3]

-

-

Monitoring: Tumor growth, animal survival, and immune cell infiltration into the tumor.[4]

-

Endpoint: Tumor size limits or study duration.

Protocol 3: Non-Small Cell Lung Cancer (NSCLC) and Colon Carcinoma Xenograft Models

-

Animal Model: Immunodeficient mice.

-

Tumor Cell Lines: A549 (NSCLC) and RKO27 (colon carcinoma).[1]

-

Cell Implantation: Subcutaneous injection of tumor cells.

-

Treatment Initiation: Once tumors are established.

-

Domatinostat Formulation: A solution for oral gavage can be prepared as follows: dissolve Domatinostat in DMSO, then dilute with PEG300, Tween80, and ddH2O.[1]

-

Dosing and Administration: Administer Domatinostat at a dose of 120 mg/kg via oral gavage (p.o.).[1]

-

Monitoring: Tumor volume and animal well-being.

-

Endpoint: Pre-defined tumor volume or study duration.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from preclinical studies involving Domatinostat administration.

| Animal Model | Cancer Type | Treatment | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| PANC-1 Xenograft | Pancreatic | Domatinostat + Gem/Nab-Paclitaxel | 20 mg/kg (p.o., 5x/week) + Chemo | Statistically significant decrease in tumor volume vs. control and single agents. | [3] |

| PANC-28 Xenograft | Pancreatic | Domatinostat + Gem/Nab-Paclitaxel | 20 mg/kg (p.o., 5x/week) + Chemo | Statistically significant decrease in tumor volume vs. control and single agents. | [3] |

| A549 Xenograft | NSCLC | Domatinostat | 120 mg/kg (p.o.) | Pronounced and robust anti-tumor activity. | [1] |

| RKO27 Xenograft | Colon | Domatinostat | 120 mg/kg (p.o.) | Pronounced and robust anti-tumor activity. | [1] |

| CT26 Syngeneic | Colorectal | Domatinostat | Not specified | Decreased tumor volume by 53% in immunocompetent mice. | [7] |

| C38 Syngeneic | Colon | Domatinostat | Not specified | Prolonged median event-free survival from 37 to 57.5 days. | [7] |

| Animal Model | Cancer Type | Treatment | Key Immunomodulatory Effects | Reference |

| CT26 Syngeneic | Colorectal | Domatinostat | ~8-fold increase in intratumoral cytotoxic T lymphocytes (CTLs); ~3-fold increase in CD4+ T cells. | [7] |

| C38 Syngeneic | Colon | Domatinostat + anti-PD-1 | 56% of animals tumor-free at the end of the study. | [7] |

Visualizations

Signaling Pathway Diagrams

Caption: Domatinostat inhibits the FOXM1-Survivin pro-survival pathway.

Caption: Domatinostat inhibits the oncogenic Hedgehog-GLI signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for in vivo efficacy studies with Domatinostat.

References

- 1. onesearch.neu.edu [onesearch.neu.edu]

- 2. Targeting class I histone deacetylases by the novel small molecule inhibitor 4SC‐202 blocks oncogenic hedgehog‐GLI signaling and overcomes smoothened inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC class I inhibitor domatinostat sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]

- 5. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Domatinostat favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Evaluation of 4Sc-203: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical evaluation of 4Sc-203, a multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

This compound has demonstrated potential as an antineoplastic agent, particularly in the context of Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent. This document outlines detailed methodologies for key preclinical experiments, presents quantitative data in structured tables for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a potent small molecule inhibitor that selectively targets FLT3, including its mutated forms, and VEGFRs. The inhibition of FLT3 disrupts signaling pathways crucial for the proliferation and survival of leukemia cells, particularly in AML with FLT3-ITD mutations. Concurrently, by targeting VEGFRs, this compound is designed to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.

Below is a diagram illustrating the signaling pathways targeted by this compound.

Application Notes and Protocols for 4Sc-203

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4Sc-203 is an investigational compound. Specific, publicly available data on its solution preparation, solubility, and stability are limited. The following protocols and data are based on general knowledge of small molecule kinase inhibitors intended for research use and should be considered as starting points. It is imperative that researchers validate these parameters for their specific experimental conditions.

Introduction

This compound is a multi-target kinase inhibitor that has been investigated for its potential in treating various cancers. As a small molecule, its efficacy in preclinical in vitro and in vivo models is highly dependent on proper solution preparation and storage to ensure compound integrity and accurate dosing. These application notes provide a comprehensive guide for the preparation and storage of this compound solutions for research purposes.

Physicochemical Properties

Table 1: General Physicochemical Properties of Small Molecule Kinase Inhibitors

| Property | Typical Value/Characteristic | Notes |

| Appearance | White to off-white solid | Visual inspection is the first step in quality control. |

| Molecular Weight | ~500 - 700 g/mol | Affects solubility and diffusion characteristics. |

| Aqueous Solubility | Very low | Often requires organic solvents for initial dissolution. |

| LogP | High (>3) | Indicates lipophilicity and potential for membrane permeability. |

| pKa | Varies | Can have both acidic and basic centers, influencing pH-dependent solubility. |

Solution Preparation

The preparation of this compound solutions requires careful selection of solvents and handling procedures to maintain the compound's stability and ensure its complete dissolution.

Solvents and Reagents

For preclinical research, the following solvents are commonly used for the dissolution of poorly soluble kinase inhibitors:

-

For in vitro studies:

-

Dimethyl sulfoxide (DMSO), research grade, sterile-filtered

-

-

For in vivo studies (rodent models):

-

A co-solvent system is often necessary. A common formulation includes:

-

5-10% DMSO

-

40% Polyethylene glycol 400 (PEG400)

-

5% Tween® 80

-

Saline or 5% dextrose solution (D5W) to final volume

-

-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of research-grade DMSO to achieve a 10 mM concentration.

-

Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

-

Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected storage tube.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mg/mL Dosing Solution for In Vivo Use (Intravenous)

-

Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock (e.g., 20 mg/mL).

-

Co-solvent Addition: In a separate sterile tube, mix the required volumes of PEG400 and Tween® 80.

-

Formulation: Slowly add the this compound/DMSO stock solution to the PEG400/Tween® 80 mixture while vortexing.

-

Final Dilution: Add saline or D5W to the desired final volume and concentration (1 mg/mL). Ensure the final DMSO concentration is below 10%.

-

Clarity Check: The final solution should be clear and free of precipitation. If precipitation occurs, optimization of the vehicle composition may be necessary.

Storage and Stability

The stability of this compound solutions is critical for obtaining reproducible experimental results. The following are general guidelines for storage.

Table 2: Recommended Storage Conditions for this compound Solutions

| Solution Type | Storage Temperature | Recommended Duration | Notes |

| Solid Powder | -20°C | Up to 1 year | Protect from light and moisture. |

| DMSO Stock Solution (10 mM) | -20°C | Up to 3 months | Avoid repeated freeze-thaw cycles. |

| DMSO Stock Solution (10 mM) | -80°C | Up to 6 months | Preferred for longer-term storage. |

| In Vivo Dosing Solution | 2-8°C | Use within 24 hours | Prepare fresh before each experiment. Do not freeze. |

Factors Affecting Stability:

-

Temperature: Higher temperatures can accelerate degradation.

-

Light: Photodegradation is a common issue for complex organic molecules.

-

pH: Extreme pH values can lead to hydrolysis or other chemical degradation.

-

Oxidation: Exposure to air can lead to oxidative degradation.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound solutions for preclinical experiments.

Caption: Workflow for preparing this compound solutions.

Factors Affecting Stability

This diagram illustrates the key factors that can influence the stability of this compound in solution.

Application Notes and Protocols for 4Sc-203 in Acute Myeloid Leukemia (AML) Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which leads to constitutive activation of downstream signaling pathways promoting cell proliferation and survival. 4Sc-203 has been identified as a multi-target kinase inhibitor with activity against FLT3, making it a promising candidate for targeted therapy in AML.[1] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of AML cells, a critical step in preclinical drug development.

Data Presentation

The following table summarizes the molecular characteristics of common AML cell lines used in preclinical studies and provides a template for recording the half-maximal inhibitory concentration (IC50) of this compound. As specific IC50 values for this compound are not widely published, researchers should populate this table with their own experimental data. For illustrative purposes, representative IC50 values for other FLT3 inhibitors in these cell lines are included.

| Cell Line | FLT3 Status | Other Relevant Mutations | This compound IC50 (nM) - [User Data] | Representative FLT3 Inhibitor IC50 (nM) |

| MV4-11 | FLT3-ITD | MLL-AF4 fusion | Enter experimental data here | Ponatinib: < 4 nM, Cabozantinib: < 4 nM[2] |

| MOLM-13 | FLT3-ITD | MLL-AF9 fusion | Enter experimental data here | Ponatinib: < 4 nM, Cabozantinib: < 4 nM[2] |

| OCI-AML3 | FLT3-wild type | DNMT3A R882H, NPM1c | Enter experimental data here | (Less sensitive to FLT3-specific inhibitors) |

Experimental Protocols

Cell Viability Assay using MTT

This protocol outlines the determination of AML cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13, OCI-AML3)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture: Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the AML cells into 96-well plates at a density of 1 x 10^5 cells/well in a final volume of 100 µL of culture medium.

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

-

Mandatory Visualizations

Signaling Pathway of FLT3 in AML and Inhibition by this compound

Caption: FLT3 signaling pathway in AML and the inhibitory action of this compound.

Experimental Workflow for this compound Cell Viability Assay

Caption: Workflow for assessing AML cell viability after this compound treatment.

References

Application Note and Protocol: 4Sc-203 Flow Cytometry Analysis of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4Sc-203 is a potent, multi-target kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is frequently observed in various cancers, particularly in acute myeloid leukemia (AML) where FLT3 mutations are common.[2][3] By inhibiting these kinases, this compound is postulated to disrupt downstream pro-survival signaling, thereby inducing apoptosis, or programmed cell death, in cancer cells.

This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4][5] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[4][5] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing a robust method to evaluate the pro-apoptotic efficacy of compounds like this compound.[6]

Materials and Reagents

-

Cell Line: Human cancer cell line expressing FLT3 and/or VEGFR (e.g., MOLM-13 for FLT3-ITD positive AML)

-

Cell Culture Medium: RPMI-1640 or other appropriate medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution (for adherent cells)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Flow cytometer

-

Flow cytometry tubes

-

Microcentrifuge

-

Incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding:

-

For suspension cells (e.g., MOLM-13), seed cells at a density of 0.5 x 10^6 cells/mL in a T25 flask.

-

For adherent cells, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

Cell Treatment:

-

For suspension cells, add the appropriate volume of the diluted this compound or vehicle control to the cell suspension.

-

For adherent cells, remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Cell Staining with Annexin V and Propidium Iodide

-

Cell Harvesting:

-

Suspension cells: Transfer the cell suspension to a 15 mL conical tube.

-

Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells) and collect it in a 15 mL conical tube. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis.

Flow Cytometry Analysis

-

Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (or the chosen fluorochrome for Annexin V) and PI.

-

Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation to correct for spectral overlap. An unstained cell sample should also be run to set the baseline fluorescence.

-

Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.

-

Data Analysis:

-

Create a dot plot of FITC-A (Annexin V) versus PI-A.

-

Set up quadrants to differentiate the cell populations:

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

-

Determine the percentage of cells in each quadrant for each treatment condition.

-

Data Presentation

The following table presents hypothetical data from a dose-response experiment where a human AML cell line (MOLM-13) was treated with varying concentrations of this compound for 48 hours.

| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) | Total Apoptotic Cells (%) |

| 0 (Vehicle Control) | 92.5 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.5 | 1.9 ± 0.4 | 5.6 ± 1.3 |

| 0.1 | 78.3 ± 3.5 | 12.4 ± 1.5 | 6.8 ± 1.1 | 2.5 ± 0.6 | 19.2 ± 2.6 |

| 1 | 45.6 ± 4.2 | 28.9 ± 2.8 | 19.7 ± 2.3 | 5.8 ± 1.0 | 48.6 ± 5.1 |

| 10 | 15.2 ± 2.8 | 35.1 ± 3.1 | 42.3 ± 3.9 | 7.4 ± 1.2 | 77.4 ± 7.0 |

Data are represented as mean ± standard deviation from three independent experiments.

Visualizations

References

- 1. Facebook [cancer.gov]

- 2. 4SC Announces Start of Dosing in First-in-Man Phase I Study with this compound | Technology Networks [technologynetworks.com]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. bosterbio.com [bosterbio.com]

Application Notes and Protocols for 4Sc-203 Xenograft Tumor Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction